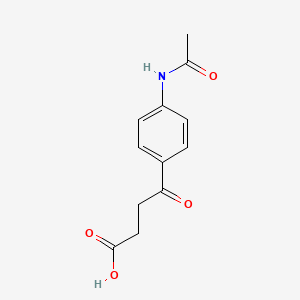

4-(4-Acetamidophenyl)-4-oxobutanoic acid

Descripción

Significance as a Scaffold in Chemical Synthesis

The term "scaffold" in chemistry refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. 4-(4-Acetamidophenyl)-4-oxobutanoic acid serves as a key intermediate or building block in the synthesis of a range of other molecules. scbt.com Its utility is particularly noted in pharmaceutical development, where it is employed in the creation of analgesics (pain relievers) and anti-inflammatory agents. scbt.com The structure allows for modifications that can lead to compounds with enhanced biological activity.

Beyond pharmaceuticals, this compound is utilized in biochemical research to investigate enzyme inhibition and receptor binding, contributing to a deeper understanding of biological pathways. scbt.com For instance, derivatives of related 4-aryl-4-oxobutanoic acids have been designed and synthesized as potent inhibitors of enzymes like calpain, which is implicated in neurological disorders. nih.gov Furthermore, various (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives have shown significant inhibitory activity against human carbonic anhydrase I and II isoenzymes. nih.gov Substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids have also been synthesized and demonstrated pronounced anti-inflammatory activity. sigmaaldrich.com

The compound's properties also lend themselves to applications in material science, where it can be incorporated into the development of polymers and coatings. scbt.com

Historical Context of Related Oxobutanoic Acid Derivatives Research

The scientific exploration of oxobutanoic acid derivatives is intrinsically linked to the development of fundamental organic reactions. A cornerstone of this research is the Friedel-Crafts reaction, first discovered by Charles Friedel and James Crafts in 1877. cymitquimica.com This reaction, which involves the acylation or alkylation of an aromatic ring, became a pivotal method for the synthesis of aryl ketones and related compounds, including the precursors to this compound. cymitquimica.com The synthesis of the target compound itself can be achieved via a Friedel-Crafts reaction between acetanilide (B955) and succinic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride.

Historically, research into simple carboxylic acids like butyric acid dates back to the early 19th century. In 1814, French chemist Michel Eugène Chevreul first observed butyric acid in an impure form, and by 1818, he had purified it. wikipedia.org The study of more complex derivatives, such as the oxo- and hydroxy-carboxylic acids, gained momentum as synthetic methodologies advanced. These compounds were recognized for their potential as intermediates in the synthesis of a wide array of other organic molecules. wikipedia.org

The latter half of the 20th century and the early 21st century have seen extensive research into the biological activities of various oxobutanoic acid derivatives. For example, studies have explored the anti-inflammatory and analgesic properties of compounds derived from these scaffolds. nih.gov The design and synthesis of oxazole (B20620) derivatives, some of which are structurally related to the butanoic acid framework, have also been a fertile area of research, yielding compounds with a broad spectrum of biological activities. nih.govnih.gov This historical progression from the discovery of fundamental reactions to the targeted synthesis of bioactive molecules underscores the enduring importance of scaffolds like this compound in scientific advancement.

Structure

3D Structure

Propiedades

IUPAC Name |

4-(4-acetamidophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-8(14)13-10-4-2-9(3-5-10)11(15)6-7-12(16)17/h2-5H,6-7H2,1H3,(H,13,14)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVHXQQMLYHDQBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10283100 | |

| Record name | 4-(4-acetamidophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5473-15-4 | |

| Record name | 5473-15-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-acetamidophenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 4 4 Acetamidophenyl 4 Oxobutanoic Acid

Established Synthetic Routes to the Core Scaffold

The formation of the 4-(4-acetamidophenyl)-4-oxobutanoic acid structure is primarily achieved through well-established organic reactions, including Friedel-Crafts acylation.

Friedel-Crafts acylation is a fundamental method for creating aryl ketones, and it serves as a principal route for synthesizing the 4-oxo-4-arylbutanoic acid scaffold. chemistrysteps.comorganic-chemistry.org This electrophilic aromatic substitution reaction typically involves the acylation of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemistrysteps.comgoogle.com

While direct synthesis of this compound via this method is plausible, the methodology is well-documented through the synthesis of its analogues. A common example is the preparation of 4-(4-methylphenyl)-4-oxobutanoic acid, which is synthesized by the Friedel-Crafts reaction between toluene and succinic anhydride. wikipedia.org Similarly, the anti-inflammatory agent Fenbufen, or 4-(4-biphenylyl)-4-oxobutanoic acid, is prepared by reacting biphenyl with succinic anhydride using anhydrous aluminum chloride as a catalyst. google.com

The general reaction mechanism involves the formation of a key electrophile, the acylium ion (R-C≡O⁺), from the reaction between the acylating agent (succinic anhydride) and the Lewis acid catalyst. chemistrysteps.com The aromatic ring, in this case, acetanilide (B955), then acts as a nucleophile, attacking the acylium ion. A subsequent loss of a proton restores the aromaticity of the ring, yielding the final ketone product. chemistrysteps.com A key advantage of Friedel-Crafts acylation is that the resulting ketone is a deactivating group, which prevents further acylation of the aromatic ring. chemistrysteps.comorganic-chemistry.org

Table 1: Analogue Synthesis via Friedel-Crafts Acylation

| Aromatic Substrate | Acylating Agent | Catalyst | Product |

|---|---|---|---|

| Toluene | Succinic anhydride | AlCl₃ | 4-(4-Methylphenyl)-4-oxobutanoic acid wikipedia.org |

Oxidative cleavage is a powerful synthetic strategy for producing carboxylic acids from the cleavage of carbon-carbon double or triple bonds. scispace.comarkat-usa.org This method can be applied to the synthesis of dicarboxylic acids and other polyfunctional molecules from cyclic olefins or other unsaturated precursors. scispace.com Common reagents for oxidative cleavage include ozone (ozonolysis), potassium permanganate, and hydrogen peroxide, often in the presence of a catalyst. scispace.commdpi.com

For instance, adipic acid can be synthesized from the oxidative cleavage of cyclohexene. scispace.com The process often involves a two-step sequence where the double bond is first dihydroxylated to form a vicinal diol, which is then cleaved to yield the dicarboxylic acid. mdpi.com A one-pot ozonolysis-oxidation process has also been developed, which avoids the formation of hazardous intermediates and allows for the isolation of carboxylic acids in high purity and yield. organic-chemistry.org While not a direct route to this compound itself, these pathways are crucial for creating bifunctional molecules that can serve as precursors in broader synthetic schemes. mdpi.com

Derivatization Strategies and Functional Group Transformations

Once synthesized, this compound and its derivatives can be used as versatile precursors for a wide range of more complex molecules, particularly heterocyclic systems.

The Michael addition, or conjugate addition, is a widely used method for forming carbon-carbon bonds. chemistrysteps.comwikipedia.org It involves the addition of a nucleophile (a Michael donor), such as an enolate, to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgmasterorganicchemistry.com

In the context of this compound, its unsaturated analogue, 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid, serves as an excellent Michael acceptor. researchgate.net The presence of the activated double bond allows for reactions with a variety of nucleophiles, including those based on nitrogen, sulfur, and carbon. researchgate.net This reaction is instrumental in preparing a diverse array of heterocyclic compounds and is a key step in the synthesis of novel pyridazinone and thiazole derivatives. researchgate.net The reaction proceeds via the attack of the nucleophile on the β-carbon of the α,β-unsaturated system, leading to a 1,4-addition product. chemistrysteps.commasterorganicchemistry.com

The butanoic acid scaffold is a valuable starting point for synthesizing various heterocyclic rings, which are prominent in pharmacologically active compounds.

Pyridazinone derivatives are an important class of heterocyclic compounds known for a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, and cyclooxygenase (COX) inhibitory effects. nih.govsarpublication.com A primary synthetic route to these compounds involves the reaction of a γ-keto acid, such as this compound, with a hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine). asmarya.edu.ly

The reaction proceeds through the condensation of the hydrazine with the ketone carbonyl group and subsequent intramolecular cyclization via condensation with the carboxylic acid group to form the six-membered pyridazinone ring. For example, reacting this compound with hydrazine hydrate in boiling ethanol yields the corresponding N-(4-(4-hydroxy-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide. asmarya.edu.ly This cyclization reaction is a versatile method for accessing a wide range of substituted pyridazinones, which are of significant interest in medicinal chemistry. nih.govnih.gov

Table 2: Synthesis of Pyridazinone Precursors and Derivatives

| Precursor | Reagent | Product Type | Reference |

|---|---|---|---|

| 4-(4-Acetyl amino phenyl-4-oxobut-2-enoic acid | Hydrogen Peroxide | Oxirane derivative | asmarya.edu.ly |

| Imidazole intermediate | Hydrazine hydrate | Tetrahydropyridazine derivative | asmarya.edu.ly |

Heterocyclic Ring Formation from this compound Precursors

Synthesis of Thiazole Derivatives

The synthesis of thiazole derivatives from this compound is a notable transformation, leveraging the compound's keto-acid structure. A primary and well-established route for thiazole synthesis is the Hantzsch reaction, which typically involves the condensation of an α-haloketone with a thioamide or thiourea clockss.org. For this compound, this pathway requires an initial modification.

The process commences with the α-halogenation of the ketone functional group. The methylene group adjacent to the aryl ketone (the C3 position of the butanoic acid chain) is first brominated or chlorinated to form an α-haloketone intermediate, 3-halo-4-(4-acetamidophenyl)-4-oxobutanoic acid. This intermediate is then reacted with a thiourea derivative in a cyclocondensation reaction. The sulfur atom of the thiourea acts as a nucleophile, attacking the carbon bearing the halogen, while the nitrogen atoms engage in condensation with the ketone's carbonyl group, ultimately leading to the formation of a 2-aminothiazole ring after dehydration clockss.orgekb.eg.

This method allows for the introduction of various substituents onto the thiazole ring by selecting different thiourea derivatives. The resulting compounds are of significant interest in medicinal chemistry due to the prevalence of the thiazole moiety in pharmacologically active agents mdpi.comnih.gov.

Table 1: Synthesis of Thiazole Derivatives

| Reactant 1 | Reactant 2 | Key Intermediate | Product | Reaction Type |

|---|---|---|---|---|

| This compound | Halogenating Agent (e.g., NBS, SO₂Cl₂) | 3-Halo-4-(4-acetamidophenyl)-4-oxobutanoic acid | Halogenation |

Formation of Furanone Derivatives

The structure of this compound, being a γ-keto acid, makes it an ideal precursor for the synthesis of furanone derivatives through intramolecular cyclization. Specifically, it can be converted into a 5-substituted-2(5H)-furanone.

This transformation is typically achieved under acidic conditions with a dehydrating agent, such as acetic anhydride or a strong acid catalyst alfa-chemistry.comwikipedia.org. The reaction mechanism involves the initial protonation of the ketone's carbonyl oxygen, which promotes the formation of an enol tautomer. The hydroxyl group of the enol then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid. This intramolecular attack results in the formation of a five-membered cyclic hemiacetal-like intermediate. Subsequent dehydration of this intermediate eliminates a molecule of water to yield the stable, conjugated 2(5H)-furanone ring system organic-chemistry.org. The resulting product is 5-(4-acetamidophenyl)-5-methyl-dihydrofuran-2(5H)-one. This synthetic route is a straightforward and efficient method for creating substituted butenolides, which are structural motifs found in numerous natural products and biologically active compounds researchgate.netnih.govnih.gov.

Table 2: Formation of Furanone Derivatives

| Starting Material | Conditions | Intermediate | Product | Reaction Type |

|---|

Other Heterocyclic Ring Systems (e.g., Diazepines, Piperazines, Oxazines, Oxazoles)

The versatility of this compound extends to the synthesis of several other important heterocyclic systems.

Diazepines : The formation of seven-membered diazepine rings can be achieved by reacting the keto-acid with bifunctional nucleophiles such as 1,2-diamines (e.g., ethylenediamine). The reaction proceeds via a multi-step sequence, beginning with the formation of amides at the carboxylic acid function, followed by intramolecular cyclization involving the ketone. The reaction of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines has been shown to yield fused heterocyclic systems like pyrroloimidazolones . A direct condensation with a diamine under dehydrating conditions can lead to the formation of a dihydrodiazepine ring nih.gov.

Piperazines : Direct synthesis of the piperazine ring from this compound is not a conventional route. Piperazine synthesis typically involves precursors that can readily form the 1,4-diamine structure, such as the cyclization of diethanolamine derivatives or reactions involving 1,2-diamines and 1,2-dihalides researchgate.netorganic-chemistry.org. While multi-step pathways could be devised starting from the keto-acid, they are not direct applications of its inherent reactivity for this specific heterocycle.

Oxazines : 1,4-Oxazine derivatives can be synthesized from precursors containing appropriately positioned hydroxyl and amino groups. A plausible, albeit multi-step, route starting from this compound would involve the reduction of the ketone to a secondary alcohol. The resulting γ-hydroxy acid could then be converted to an amino alcohol, which could undergo intramolecular cyclization to form a morpholine- (tetrahydro-1,4-oxazine) derivative. More direct methods for oxazine synthesis often involve cycloaddition reactions or cyclization of amino alcohols with carbonyl compounds, which are not directly applicable here sharif.eduorganic-chemistry.orgarkat-usa.org.

Oxazoles : The carboxylic acid moiety of this compound can be utilized to construct an oxazole (B20620) ring. A modern and efficient method involves activating the carboxylic acid in situ, followed by reaction with an isocyanide derivative, such as methyl isocyanoacetate. The activation can be achieved with reagents that form a highly reactive acylpyridinium salt. This intermediate is then trapped by the isocyanide, which undergoes cyclization to form the 4,5-disubstituted oxazole product nih.gov. This approach provides a direct route to functionalized oxazoles from carboxylic acids.

Table 3: Synthesis of Other Heterocyclic Systems

| Heterocycle | Required Co-reactant | General Reaction Pathway |

|---|---|---|

| Diazepine | 1,2-Diamine | Condensation and intramolecular cyclization. |

Alkylation and Acylation Reactions

The functional groups within this compound—namely the carboxylic acid, the amide, and the activated aromatic ring—provide multiple sites for alkylation and acylation reactions.

Alkylation :

O-Alkylation : The most straightforward alkylation is the esterification of the carboxylic acid group. This can be achieved using various methods, such as reaction with an alcohol under acidic conditions (Fischer esterification) or by using an alkyl halide in the presence of a base.

N-Alkylation : The nitrogen atom of the acetamido group can also be alkylated, although this typically requires strong basic conditions to deprotonate the amide first, followed by reaction with an alkylating agent.

Acylation :

Acylation of the Aromatic Ring : The synthesis of the parent molecule itself is a prime example of a Friedel-Crafts acylation, where acetanilide is acylated by succinic anhydride in the presence of a Lewis acid like aluminum chloride raco.catnih.govwikipedia.org. The existing aromatic ring in this compound can potentially undergo further electrophilic acylation. The acetamido group is an activating, ortho-, para-director, while the acyl group is a deactivating, meta-director. The outcome of a subsequent acylation would depend on the reaction conditions, but substitution would likely be directed to the positions ortho to the strongly activating acetamido group googleapis.comsciencemadness.org.

Use as an Acylating Agent : The carboxylic acid moiety can be converted into a more reactive derivative, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or an acid anhydride. This activated form can then be used to acylate other molecules, such as amines or alcohols, forming new amide or ester bonds osti.gov.

Cyclization Reactions

Beyond the intramolecular cyclization to form furanones, this compound is a valuable substrate for cyclization reactions with binucleophiles to form various heterocyclic systems.

A prominent example is its reaction with hydrazine (N₂H₄) or its derivatives (e.g., phenylhydrazine). The reaction proceeds through the condensation of hydrazine with both the ketone and carboxylic acid functionalities of the keto-acid. The initial step involves the formation of a hydrazone at the ketone position. This is followed by an intramolecular cyclization where the terminal nitrogen of the hydrazone attacks the carboxylic acid group, leading to the formation of a stable, six-membered pyridazinone ring after dehydration raco.cat.

This reaction is a classic method for converting γ-keto acids into dihydropyridazinones. The resulting 6-(4-acetamidophenyl)-4,5-dihydropyridazin-3(2H)-one structure serves as a scaffold for further chemical modifications and is explored for various biological activities.

Table 4: Cyclization to a Pyridazinone Derivative

| Starting Material | Co-reactant | Intermediate | Product | Reaction Type |

|---|

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Vibrational Spectroscopy (FT-IR, FT-Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule. These techniques measure the vibrations of bonds within the molecule, which occur at characteristic frequencies. While FT-IR measures the absorption of infrared radiation, FT-Raman measures the inelastic scattering of laser light. Together, they provide complementary information for a complete vibrational analysis. sfu.ca

For 4-(4-Acetamidophenyl)-4-oxobutanoic acid, the key functional groups—a secondary amide, a carboxylic acid, a ketone, and a para-substituted aromatic ring—give rise to a series of distinct peaks in the vibrational spectra. The analysis of these peaks allows for the unequivocal confirmation of the compound's chemical structure.

Key Expected Vibrational Frequencies:

N-H Stretch: The amide N-H stretching vibration is typically observed in the region of 3300-3100 cm⁻¹. A red shift in this frequency can indicate hydrogen bonding. nih.gov

O-H Stretch: The carboxylic acid O-H stretch appears as a very broad band in the 3300-2500 cm⁻¹ region, often overlapping with C-H stretches, which is a hallmark of the hydrogen-bonded dimer form.

C-H Stretches: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the butanoic acid chain are found just below 3000 cm⁻¹.

C=O Stretches: The molecule contains three carbonyl groups. The carboxylic acid C=O stretch is expected around 1710 cm⁻¹, the ketone C=O stretch around 1685 cm⁻¹, and the amide I band (primarily C=O stretch) around 1660 cm⁻¹. Their exact positions are sensitive to the molecular environment and hydrogen bonding.

Amide II Band: This band, resulting from a mix of N-H bending and C-N stretching, is found around 1550-1510 cm⁻¹.

C=C Stretches: Aromatic ring C=C stretching vibrations give rise to characteristic peaks in the 1600-1450 cm⁻¹ region.

Table 1: Expected FT-IR and FT-Raman Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide | N-H Stretch | 3300 - 3100 |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Aliphatic Chain | C-H Stretch | 3000 - 2850 |

| Carboxylic Acid | C=O Stretch | ~1710 |

| Ketone | C=O Stretch | ~1685 |

| Amide | C=O Stretch (Amide I) | ~1660 |

| Amide | N-H Bend + C-N Stretch (Amide II) | ~1550 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. ¹H-NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C-NMR provides analogous information for the carbon skeleton of the molecule.

For this compound, the ¹H-NMR spectrum would show distinct signals for the aromatic protons, the methylene protons of the butanoic acid chain, the amide proton, and the methyl protons of the acetamido group. The para-substitution on the aromatic ring leads to a characteristic AA'BB' splitting pattern, which often appears as two distinct doublets.

The ¹³C-NMR spectrum would display signals for each unique carbon atom, including the three carbonyl carbons (ketone, carboxylic acid, and amide), the aromatic carbons, the aliphatic carbons in the chain, and the methyl carbon.

Table 2: Predicted ¹H-NMR Spectral Data for this compound

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (ortho to C=O) | ~7.9 | Doublet | 2H |

| Aromatic (ortho to NH) | ~7.6 | Doublet | 2H |

| Amide (NH) | ~10.2 | Singlet | 1H |

| Methylene (-CO-CH₂) | ~3.2 | Triplet | 2H |

| Methylene (-CH₂-COOH) | ~2.8 | Triplet | 2H |

| Acetyl (CH₃) | ~2.1 | Singlet | 3H |

Table 3: Predicted ¹³C-NMR Spectral Data for this compound

| Carbon Environment | Chemical Shift (δ, ppm) |

|---|---|

| Ketone C=O | ~197 |

| Carboxylic Acid C=O | ~178 |

| Amide C=O | ~169 |

| Aromatic C (quaternary, attached to NH) | ~142 |

| Aromatic C (quaternary, attached to C=O) | ~132 |

| Aromatic CH (ortho to C=O) | ~129 |

| Aromatic CH (ortho to NH) | ~119 |

| Methylene (-CO-CH₂) | ~33 |

| Methylene (-CH₂-COOH) | ~28 |

| Acetyl CH₃ | ~24 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound, which allows for the confirmation of its elemental formula. Furthermore, by analyzing the fragmentation patterns produced during ionization, valuable structural information can be obtained.

The molecular formula for this compound is C₁₂H₁₃NO₄, corresponding to a molecular weight of 235.24 g/mol . sigmaaldrich.com High-resolution mass spectrometry (HRMS) would be able to confirm the exact mass to several decimal places, distinguishing it from other compounds with the same nominal mass.

Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve cleavage at the bonds adjacent to the carbonyl groups and the amide linkage, a process known as alpha-cleavage.

Table 4: Potential Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity |

|---|---|

| 235 | [M]⁺ (Molecular Ion) |

| 217 | [M - H₂O]⁺ |

| 192 | [M - COOH]⁺ or [M - CH₃CO]⁺ |

| 150 | [CH₃CONHC₆H₄CO]⁺ |

| 134 | [H₂NC₆H₄CO]⁺ |

| 120 | [CH₃CONHC₆H₄]⁺ |

| 108 | [HOC₆H₄NH₂]⁺ |

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction (XRD), particularly single-crystal XRD, is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. creative-biostructure.com This technique provides detailed information about bond lengths, bond angles, torsion angles, and intermolecular interactions such as hydrogen bonding.

For a compound like this compound, an XRD analysis would reveal how the molecules pack in the crystal lattice. It would likely show extensive hydrogen bonding, with the carboxylic acid groups forming dimers and the amide N-H group acting as a hydrogen bond donor to a carbonyl oxygen of a neighboring molecule. These interactions dictate the material's bulk properties, such as its melting point and solubility.

While a specific crystal structure for the title compound is not detailed in the searched literature, analysis of a related compound, 4-[(4-chlorophenyl)carbamoyl]butanoic acid, demonstrates how supramolecular structures are formed through carboxylic acid-O–H⋯O(carbonyl) and amide-N–H⋯O(amide) hydrogen bonding, creating extended tapes or sheets within the crystal lattice. mdpi.com A similar analysis of this compound would provide invaluable insight into its solid-state conformation and intermolecular forces.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. While techniques like High-Performance Liquid Chromatography (HPLC) are commonly used for non-volatile compounds, Gas Chromatography (GC) offers high resolution but requires the analyte to be volatile and thermally stable.

Direct analysis of this compound by GC is not feasible due to its low volatility and the presence of polar functional groups (carboxylic acid and amide) that can lead to poor peak shape and thermal decomposition in the hot injector port. actascientific.com To overcome this, pre-column derivatization is employed to convert the analyte into a more volatile and thermally stable derivative. actascientific.com

The primary goals of derivatization for this molecule would be to cap the acidic protons of the carboxylic acid and amide groups. gcms.cz

Esterification: The carboxylic acid group is the most common target for derivatization. It can be converted into a more volatile methyl ester. This is often achieved by reaction with reagents like diazomethane or by heating with methanol in the presence of an acid catalyst such as boron trifluoride (BF₃). actascientific.com

Silylation: This is a versatile method that replaces active hydrogens on hydroxyl, carboxyl, and amide groups with a trimethylsilyl (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective. gcms.cz Silylation would derivatize the carboxylic acid, the amide N-H, and potentially enolizable protons, significantly increasing the compound's volatility and suitability for GC analysis.

Table 5: Common Pre-column Derivatization Strategies for GC Analysis

| Strategy | Target Functional Group(s) | Reagent(s) | Derivative Formed |

|---|---|---|---|

| Esterification | Carboxylic Acid | Diazomethane (CH₂N₂) or Methanol/BF₃ | Methyl Ester |

| Silylation | Carboxylic Acid, Amide N-H | BSTFA, TMCS | Trimethylsilyl (TMS) Ester and TMS Amide |

Computational Chemistry and Theoretical Investigations of 4 4 Acetamidophenyl 4 Oxobutanoic Acid

Molecular Dynamics (MD) Simulations for Stability and Conformational Studies

There are no published MD simulation studies that describe the conformational landscape, flexibility, or stability of 4-(4-Acetamidophenyl)-4-oxobutanoic acid over time in a simulated environment.

Further research and publication in these specific areas are necessary to provide the scientific community with a thorough computational understanding of this compound.

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. mdpi.comnih.gov This method is instrumental in structure-based drug design, allowing for the characterization of the binding behavior of a ligand like this compound within the active site of a target protein. mdpi.comnih.gov

The process involves placing the three-dimensional structure of the ligand into the binding site of the receptor in various conformations and orientations. A "scoring function" is then used to calculate the binding energy for each pose, estimating the strength of the interaction. mdpi.com The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.govmdpi.com While specific docking studies for this compound against particular protein targets are not extensively detailed in publicly available literature, the methodology allows for its theoretical evaluation against any protein with a known three-dimensional structure.

A primary output of molecular docking is the assessment of binding affinity, often expressed as a docking score or estimated free energy of binding (e.g., in kcal/mol). mdpi.comnih.gov A lower (more negative) binding energy value generally indicates a more stable and favorable interaction between the ligand and the protein target. mdpi.com

For this compound, a hypothetical docking study against a panel of relevant protein targets, such as enzymes involved in inflammatory pathways or cell signaling, would yield data on its potential binding affinity. The analysis would identify which proteins it binds to most strongly and the specific amino acid residues involved in the interaction. This information is critical for predicting the compound's potential mechanism of action and for identifying potential on-target and off-target effects. nih.gov

Table 1: Illustrative Molecular Docking Results for this compound with Hypothetical Protein Targets

This table represents a hypothetical output from a molecular docking simulation to illustrate how binding affinities and key interactions would be presented. The data below is for demonstrative purposes only.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Cyclooxygenase-2 (COX-2) | 5IKR | -8.2 | Arg120, Tyr355, Ser530 | Hydrogen Bond, π-Alkyl |

| Tumor Necrosis Factor-α (TNF-α) | 2AZ5 | -6.5 | Tyr59, Tyr119, Gly121 | Hydrogen Bond, van der Waals |

| p38 MAP Kinase | 3S3I | -7.1 | Lys53, Glu71, Met109 | Hydrogen Bond, Hydrophobic |

| Carbonic Anhydrase II | 2CBA | -5.9 | His94, Thr199, Thr200 | Hydrogen Bond, Water Bridge |

Quantitative Structure-Activity Relationship (QSAR) and Group-Based QSAR (G-QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comresearchgate.net The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic characteristics, determine its activity. bio-hpc.eu A QSAR model is an equation that correlates calculated molecular properties, known as "descriptors," with an experimental biological endpoint, such as an IC50 value. mdpi.comnih.gov

For a QSAR or G-QSAR study of this compound to be performed, a dataset of structurally similar analogues with experimentally measured biological activities against a specific target would be required. mdpi.com

The first step in developing a QSAR model is to calculate a wide range of molecular descriptors for each compound in the dataset. nih.gov These descriptors quantify various aspects of the molecular structure:

Topological descriptors: Describe molecular size and branching.

Electronic descriptors: Relate to charge distribution and polarizability.

Hydrophobic descriptors: Such as LogP, which measures lipophilicity.

Steric descriptors: Describe the volume and shape of the molecule.

Statistical methods, such as Multiple Linear Regression (MLR), are then used to identify the descriptors that have the strongest correlation with the biological activity and to build a predictive model. chemrxiv.org The resulting QSAR equation reveals which properties are most important for activity. For instance, a model might show that increasing hydrophobicity and decreasing molecular volume at a certain position enhances the biological effect.

Table 2: Examples of Molecular Descriptors Relevant for a QSAR Study of this compound and its Analogs

This table lists typical descriptors that would be calculated and correlated with biological activity in a QSAR analysis. The values are calculated for the parent compound and would be compared against those of its analogs in a full study.

| Descriptor Type | Descriptor Name | Description | Value for Parent Compound |

| Hydrophobic | LogP | Octanol-water partition coefficient | 1.35 |

| Electronic | Dipole Moment | Measure of molecular polarity | 5.8 Debye |

| Topological | Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms | 89.9 Ų |

| Constitutional | Molecular Weight | Mass of the molecule | 235.24 g/mol |

| Steric | Molar Refractivity | Molar volume and polarizability | 62.1 cm³ |

Once a QSAR model is developed and rigorously validated, its primary application is to predict the biological activity of new, untested compounds. bio-hpc.eunih.gov This predictive power allows chemists to prioritize which novel analogs of this compound should be synthesized and tested, saving significant time and resources. mdpi.com

The reliability of a QSAR model is assessed using several statistical metrics. A high R² value indicates a good fit for the data in the training set, while a high Q² value, determined through cross-validation, indicates good internal predictive ability. The model's true predictive power is ultimately judged by its ability to accurately predict the activities of an external test set of compounds not used in model generation. mdpi.com

A hypothetical QSAR model for a series of analogs might take the form of an equation like:

pIC50 = 0.45LogP - 0.02TPSA + 0.15*(Descriptor X) + 2.5

This equation could then be used to estimate the pIC50 value for a new analog simply by calculating its descriptor values.

Table 3: Hypothetical QSAR Model Validation Statistics

This table illustrates the statistical parameters used to evaluate the robustness and predictive power of a QSAR model.

| Statistical Parameter | Symbol | Typical Value for a Robust Model | Description |

| Coefficient of Determination | R² | > 0.6 | Measures the goodness-of-fit for the training set. |

| Cross-validated R² | Q² | > 0.5 | Measures the internal predictive ability of the model. |

| Predictive R² for External Set | Pred_R² | > 0.5 | Measures the predictive ability for an external test set. |

| Root Mean Square Error | RMSE | Low value | Indicates the deviation between predicted and actual values. |

Advanced Applications and Research Directions for 4 4 Acetamidophenyl 4 Oxobutanoic Acid

Role as a Key Intermediate in Pharmaceutical Development

A primary application of 4-(4-acetamidophenyl)-4-oxobutanoic acid is its function as a key intermediate in the synthesis of pharmaceuticals. chemimpex.com Intermediates are the molecular building blocks that are converted through chemical reactions into the final active pharmaceutical ingredient (API). This compound is particularly valuable in the creation of analgesics (pain relievers) and anti-inflammatory agents. chemimpex.com Its structure allows it to be efficiently incorporated into more complex molecules designed to treat pain and inflammation. chemimpex.com

Beyond its role in direct synthesis, the compound's properties are also beneficial for drug formulation. chemimpex.com Researchers utilize it to potentially improve the solubility and bioavailability of APIs, which are critical factors in determining a drug's effectiveness. chemimpex.com

Table 1: Pharmaceutical Development Roles

| Application Area | Role of this compound | Therapeutic Target |

|---|---|---|

| Chemical Synthesis | Key Intermediate / Building Block | Analgesics, Anti-inflammatory Drugs |

| Drug Formulation | Solubility and Bioavailability Enhancer | Various Active Pharmaceutical Ingredients |

Contributions to Medicinal Chemistry Scaffold Design

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule from which a variety of derivatives can be synthesized. This compound serves as an excellent scaffold due to its distinct structural features that allow for diverse chemical modifications. chemimpex.com This adaptability is crucial for drug discovery, where chemists create libraries of related compounds to test for biological activity. nih.govnih.gov

The compound's molecular framework contains multiple reactive sites suitable for modification:

Carboxylic Acid Group: Can be converted into esters, amides, or other functional groups to alter the molecule's polarity and ability to interact with biological targets.

Ketone Group: Can be targeted for reactions to introduce new substituents or change the shape of the molecule.

Aromatic Ring: Can be modified with various chemical groups to fine-tune electronic properties and binding interactions.

Amide Group: Provides a site for hydrogen bonding, which is often crucial for a drug's interaction with proteins or enzymes.

This structural versatility makes it a valuable starting point for developing novel therapeutic agents, facilitating innovative solutions in medicinal chemistry. chemimpex.com

Table 2: Structural Features for Scaffold Design

| Structural Component | Potential for Chemical Modification | Importance in Drug Design |

|---|---|---|

| Carboxylic Acid (-COOH) | Esterification, Amidation, Reduction | Modulates solubility, bioavailability, and binding |

| Ketone (C=O) | Nucleophilic Addition, Reduction | Alters molecular geometry and electronic properties |

| Acetamidophenyl Group | Aromatic Substitution, Amide Hydrolysis | Influences drug-receptor interactions and metabolism |

Utility in Material Science Research

The application of this compound extends beyond medicine into material science. The compound is utilized in the research and development of advanced polymers and coatings. chemimpex.com Its specific chemical characteristics can be leveraged to create materials with enhanced properties, such as improved thermal stability and mechanical strength. chemimpex.com

The functional groups of the molecule play a direct role in its utility for polymer synthesis:

The carboxylic acid can participate in polymerization reactions, such as polycondensation, to form polyesters or polyamides.

Modern polymer science continually seeks new monomers that can impart specific functionalities to materials, and this compound offers a promising option for creating high-performance polymers for various industrial applications. nih.govmdpi.com

Table 3: Relevance in Material Science

| Functional Group | Contribution to Polymer Properties | Potential Application |

|---|---|---|

| Carboxylic Acid | Monomer for polymerization (e.g., polyesters) | Synthesis of new polymers |

| Aromatic Ring | Enhances rigidity and thermal stability | High-performance plastics |

| Amide Group | Promotes intermolecular hydrogen bonding, increasing strength | Advanced coatings, composite materials |

Development of Novel Analytical Methods and Reagents

In the field of analytical chemistry, this compound serves an important purpose in quality control and method development. chemimpex.com Because it is an intermediate in pharmaceutical manufacturing, it can be used as a reference standard for the development of analytical techniques, such as High-Performance Liquid Chromatography (HPLC). These methods are essential for detecting and quantifying the compound in various samples, ensuring the purity and consistency of manufactured drugs. chemimpex.comjk-sci.com

Furthermore, its reactive nature allows it to be used as a starting material for synthesizing specialized reagents. These reagents can be designed to react with other molecules of interest, aiding in their detection or separation. The development of such analytical tools is critical for ensuring quality and safety in both research and industrial settings. sigmaaldrich.com

Table 4: Applications in Analytical Chemistry

| Application | Function of this compound | Purpose |

|---|---|---|

| Quality Control | Reference Standard | Accurate quantification in HPLC and other chromatographic methods |

| Reagent Synthesis | Chemical Precursor | Creation of derivatizing agents for detecting related compounds |

| Method Development | Test Analyte | Validation and optimization of new analytical procedures |

Q & A

Q. What are the established synthetic routes for 4-(4-Acetamidophenyl)-4-oxobutanoic acid, and what reaction conditions are critical for reproducibility?

Methodological Answer: The compound is synthesized via condensation of 4-acetamidobenzaldehyde with ethyl acetoacetate under basic conditions (e.g., sodium ethoxide), followed by hydrolysis and decarboxylation. Key steps include:

- Knoevenagel Condensation : Refluxing in ethanol with a hydrazine derivative (e.g., 2.14 mmol hydrazine) for 8 hours .

- Purification : Crystallization from ethanol after concentrating the reaction mixture.

Critical Parameters : - Base strength and solvent polarity influence yield.

- Reaction time and temperature must be tightly controlled to avoid side products like over-oxidized derivatives.

Q. How is this compound analytically characterized to confirm purity and structure?

Methodological Answer:

Q. What structural features of this compound influence its reactivity in medicinal chemistry applications?

Methodological Answer:

- Acetamido Group : Electron-withdrawing nature enhances electrophilicity of the ketone, facilitating nucleophilic additions (e.g., hydrazine derivatives to form dihydropyridazinones) .

- Oxobutanoic Acid Moiety : The β-keto acid structure allows chelation with metal ions, relevant in catalysis or metallodrug design .

Q. What are common derivatives of this compound, and how are they synthesized for biological screening?

Methodological Answer:

- Dihydropyridazinones : Synthesized by refluxing with substituted hydrazines in ethanol (e.g., 2-substituted derivatives) .

- Amide Derivatives : React with amines (e.g., benzylamine) using coupling agents like EDC/HOBt.

Example :

| Derivative Type | Reagent | Key Product Application |

|---|---|---|

| Dihydropyridazinone | Hydrazine | Anticancer/antimicrobial screening |

| Ester | Methanol/H₂SO₄ | Prodrug development |

Advanced Research Questions

Q. How can synthetic protocols be optimized to enhance the bioactivity of this compound derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Systematically vary substituents on the phenyl ring (e.g., electron-donating/-withdrawing groups) and assess cytotoxicity via MTT assays.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to improve regioselectivity in condensation reactions .

- High-Throughput Synthesis : Use automated flow reactors to explore >50 reaction conditions in parallel .

Q. What factors affect the stability of this compound under physiological or storage conditions?

Methodological Answer:

- pH Sensitivity : Degrades rapidly in alkaline conditions (pH >9) via hydrolysis of the acetamido group. Stabilize with buffers (pH 5–7) .

- Light/Temperature : Store at –20°C in amber vials to prevent ketone photooxidation .

- Metal Chelation : Precipitates in the presence of divalent cations (e.g., Ca²⁺); use EDTA in formulations .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Purity Verification : Re-test batches with ≥98% purity (HPLC) to rule out impurity-driven artifacts .

- Assay Standardization : Compare IC₅₀ values across identical cell lines (e.g., HepG2 vs. MCF-7) and incubation times .

- Metabolite Interference : Use LC-MS to identify active metabolites in cell lysates .

Q. What mechanistic role does the acetamido group play in enzyme inhibition or receptor binding?

Methodological Answer:

- Molecular Docking : Simulations show the acetamido group forms hydrogen bonds with kinase active sites (e.g., EGFR tyrosine kinase) .

- Isosteric Replacement : Replace –NHCOCH₃ with –CF₃ to evaluate hydrophobic interactions via free-energy perturbation (FEP) calculations .

Q. What computational modeling approaches predict the physicochemical properties of this compound for drug development?

Methodological Answer:

Q. How can metabolic pathways of this compound be elucidated to identify potential toxicity risks?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.